Etiocholanolone-d2

Description

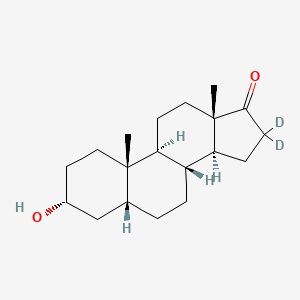

Structure

3D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i6D2 |

InChI Key |

QGXBDMJGAMFCBF-KTZVCPHJSA-N |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Etiocholanolone-d2 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Etiocholanolone-d2, a deuterium-labeled steroid primarily utilized as an internal standard in quantitative mass spectrometry-based research. This document details its properties, its principal application in steroid profiling, and comprehensive experimental methodologies.

Introduction to this compound

Etiocholanolone is a naturally occurring, androgenically inactive metabolite of testosterone and androstenedione.[1] Its deuterated isotopologue, this compound, is a synthetic compound where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3]

The primary use of this compound in research is as an internal standard for the accurate quantification of endogenous etiocholanolone and other related steroids in biological matrices such as urine and serum.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise correction for sample loss and ionization variability.

Core Properties and Quantitative Data

The key physicochemical properties of Etiocholanolone are summarized below. The mass spectrometry data provided is for the closely related Etiocholanolone-d5, which exhibits a fragmentation pattern analogous to this compound and is commonly used in steroid panels.

| Property | Data | Reference |

| Chemical Formula | C₁₉H₂₈D₂O₂ | |

| Molecular Weight | 292.45 g/mol | |

| Synonyms | 5β-Androsterone-d2, 3α-Etiocholanolone-d2 | |

| Primary Application | Internal Standard for Mass Spectrometry | |

| Precursor Ion (Q1) m/z | Value for d5 variant: 296.3 | |

| Product Ion (Q3) m/z | Value for d5 variant: 262.3 | |

| Collision Energy (CE) | Dependent on the mass spectrometer used. | |

| Typical Retention Time | Highly dependent on chromatographic conditions. Example: 16.3 min |

Experimental Protocol: Quantification of Urinary Steroids using this compound

This section outlines a representative experimental protocol for the quantification of etiocholanolone in human urine using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Etiocholanolone analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

β-glucuronidase from E. coli

-

Ammonium acetate buffer (pH 6.5)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound solution in methanol.

-

Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 10 µL of β-glucuronidase solution to the urine sample. Incubate at 37°C for at least 2 hours to deconjugate the steroid glucuronides.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 45% B held for 1 min, ramped to 80% B over 7.5 min, then to 98% B, and finally returned to 45% B.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Etiocholanolone: Monitor the transition from its precursor ion (Q1) to a specific product ion (Q3).

-

This compound: Monitor the transition from its unique precursor ion (Q1) to its corresponding product ion (Q3).

-

-

Instrument Parameters: Optimize source and gas parameters (e.g., ion spray voltage, temperature, curtain gas, collision gas) according to the specific instrument manufacturer's guidelines.

-

Data Analysis

Quantify the amount of etiocholanolone in the sample by calculating the peak area ratio of the endogenous etiocholanolone to the this compound internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the etiocholanolone analytical standard.

Visualizations

Signaling Pathway

Etiocholanolone is a downstream metabolite in the testosterone metabolism pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for quantifying urinary steroids using a deuterated internal standard.

Logical Relationship

The use of an internal standard is based on a ratiometric approach to ensure accurate quantification.

References

Etiocholanolone-d2 chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Etiocholanolone-d2. It includes detailed experimental protocols and a visualization of a key signaling pathway, designed to support research and development activities in the fields of endocrinology, neuropharmacology, and immunology.

Chemical Structure and Properties

This compound is the deuterated form of etiocholanolone, an endogenous steroid metabolite of testosterone.[1] The "-d2" designation indicates the presence of two deuterium atoms, which are typically introduced to serve as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis, providing higher accuracy and precision. While the exact positions of the deuterium atoms can vary depending on the synthesis method, they are commonly located on the steroid backbone. The molecular formula for this compound is C19H28D2O2.

Table 1: Physicochemical Properties of Etiocholanolone and this compound

| Property | Etiocholanolone | This compound | Source |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one-d2 | [2] |

| Synonyms | 5β-Androsterone, 3α-Hydroxy-5β-androstan-17-one | 5β-Androsterone-d2 | [2] |

| CAS Number | 53-42-9 | 2687960-82-1 | [2][3] |

| Molecular Formula | C19H30O2 | C19H28D2O2 | |

| Molecular Weight | 290.44 g/mol | 292.45 g/mol | (Calculated for d2) |

| Melting Point | 148-150 °C | Not specified | |

| Boiling Point | 413.1±45.0 °C at 760 mmHg | Not specified | |

| Density | 1.1±0.1 g/cm3 | Not specified | |

| Solubility | DMSO: 100 mg/mL (344.31 mM) | Not specified | |

| logP | 3.7 | Not specified |

Biological Activity and Signaling Pathways

Etiocholanolone is a biologically active steroid with diverse physiological effects. It is known to have anticonvulsant properties, acting as a positive allosteric modulator of the GABAA receptor. Furthermore, it is recognized for its pyrogenic (fever-inducing) and immunostimulatory activities.

A significant and recently elucidated signaling pathway involves the activation of the pyrin inflammasome. Etiocholanolone can directly activate the pyrin inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines. This activation is implicated in the "steroid fever" phenomenon and may play a role in autoinflammatory diseases.

Pyrin Inflammasome Activation Pathway

Etiocholanolone acts as a specific activator of the second step in the two-step pyrin inflammasome activation process. This activation is dependent on the B30.2 domain of the pyrin protein and occurs without the inhibition of RhoA GTPases, which is a canonical trigger for pyrin activation. High concentrations of etiocholanolone can lead to the full activation of the pyrin inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1. Active caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, pyroptotic cell death, and the release of mature inflammatory cytokines IL-1β and IL-18.

Caption: Etiocholanolone-mediated activation of the pyrin inflammasome.

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterated etiocholanolone and its quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

The following is a general protocol for the base-catalyzed deuteration of a ketosteroid, which can be adapted for the synthesis of this compound.

Materials:

-

Etiocholanolone

-

Deuterated methanol (Methanol-d4)

-

Sodium methoxide

-

Deuterated hydrochloric acid (DCl in D2O)

-

Deuterated water (D2O)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve etiocholanolone in deuterated methanol (Methanol-d4).

-

Reaction Initiation: Add a catalytic amount of a base, such as sodium methoxide, to the solution.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis to check for the incorporation of deuterium.

-

Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath and neutralize the base by slowly adding a deuterated acid, such as DCl in D2O.

-

Extraction: Extract the product using a water-immiscible organic solvent like dichloromethane. Wash the organic layer with deuterated water (D2O) to remove any residual base and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). Filter the solution and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

-

Purification: Purify the crude this compound using flash column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC.

-

Characterization: Confirm the structure and determine the percentage of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Analysis by LC-MS/MS

This protocol describes a method for the simultaneous quantification of etiocholanolone and other steroids in serum samples. This compound would be used as the internal standard.

Sample Preparation (Solid Phase Extraction):

-

Sample Pre-treatment: To 200 µL of serum, add 25 µL of an internal standard mix containing this compound. Dilute the sample with 200 µL of 2% phosphoric acid and agitate for 15 minutes.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash solution could be a mixture of water and a small percentage of organic solvent.

-

Elution: Elute the analytes from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50 °C. Reconstitute the residue in 100 µL of a methanol/water (1:1, v/v) solution.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions for both etiocholanolone and this compound should be optimized.

Workflow Diagram for LC-MS/MS Analysis:

Caption: Workflow for the quantitative analysis of etiocholanolone.

References

Etiocholanolone-d2: A Technical Guide to its Metabolism and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous 17-ketosteroid, is a key metabolite of testosterone and androstenedione. Its biological significance extends beyond its role as a simple catabolite; it is a pyrogenic agent, an immunomodulator, and a neurosteroid. The introduction of a deuterium label (d2) into the etiocholanolone molecule offers a powerful tool for metabolic and pharmacokinetic studies, leveraging the kinetic isotope effect to probe enzymatic pathways and potentially alter its metabolic fate. This technical guide provides an in-depth overview of the metabolism and biological significance of etiocholanolone, with a special focus on the implications of deuterium substitution. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.

Introduction

Etiocholanolone, chemically known as 3α-hydroxy-5β-androstan-17-one, is a stereoisomer of androsterone, differing in the configuration at the C5 position.[1] It is formed primarily in the liver from the metabolism of androgens via the 5β-reductase pathway.[2] While hormonally inactive in the classical sense, etiocholanolone exhibits distinct biological activities, including the induction of fever ("etiocholanolone fever"), stimulation of leukocytosis, and modulation of the immune and central nervous systems.[1]

The use of isotopically labeled compounds, such as etiocholanolone-d2, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This "kinetic isotope effect" can lead to a slower metabolism of the deuterated compound, resulting in a longer half-life and increased exposure. This guide will explore the known metabolic pathways and biological actions of etiocholanolone and discuss the anticipated impact of deuterium labeling.

Metabolism of Etiocholanolone

The metabolic pathway of etiocholanolone originates from adrenal and gonadal androgens, primarily testosterone and androstenedione.[3][4] The key enzymatic step differentiating its formation from that of its 5α-isomer, androsterone, is the reduction of the double bond in the A ring of the steroid nucleus by 5β-reductase.

Metabolic Pathway

The metabolic conversion of testosterone to etiocholanolone involves a series of enzymatic reactions, primarily occurring in the liver. The key steps are outlined below.

Quantitative Data and the Impact of Deuteration

Table 1: Pharmacokinetic and Excretion Data for Etiocholanolone

| Parameter | Value | Species | Reference |

| Plasma Half-life (unconjugated) | ~20 minutes | Human | |

| Urinary Excretion | Almost quantitative within a few hours | Human | |

| Normal Urinary Excretion (male) | 400 - 1500 ng/mg creatinine | Human | |

| Normal Urinary Excretion (female) | 200 - 1000 ng/mg creatinine | Human | |

| Urinary Excretion after Androstenedione (100mg t.i.d. for 28 days) | 11,329 +/- 2,656 ng/ml | Human |

Note: The provided urinary excretion values are for total etiocholanolone (conjugated and unconjugated) as typically measured after hydrolysis.

Biological Significance

Etiocholanolone is not merely an inert metabolite. It possesses distinct biological activities that have been the subject of research for decades.

Pyrogenic Activity and Pyrin Inflammasome Activation

One of the most well-documented effects of etiocholanolone is its ability to induce fever, a phenomenon termed "etiocholanolone fever". This is not a direct effect on the hypothalamic thermoregulatory center, but rather a consequence of its interaction with immune cells. Etiocholanolone stimulates leukocytes, particularly monocytes and macrophages, to release endogenous pyrogens, now known to be inflammatory cytokines such as Interleukin-1 (IL-1).

Recent studies have elucidated the molecular mechanism underlying this pyrogenic effect, demonstrating that etiocholanolone directly activates the pyrin inflammasome. The pyrin inflammasome is a component of the innate immune system that, upon activation, leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its active, secreted form.

Immunomodulatory Effects

Beyond its pyrogenic activity, etiocholanolone has broader immunomodulatory effects. It has been shown to cause leukocytosis, an increase in the number of white blood cells. This immunostimulatory property has led to its investigation for use in evaluating bone marrow performance and as an adjuvant in certain neoplastic diseases.

Neurosteroid Activity: GABA-A Receptor Modulation

Etiocholanolone is also classified as an inhibitory androstane neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, etiocholanolone can produce anticonvulsant effects. Interestingly, the unnatural enantiomer of etiocholanolone has been found to be a more potent modulator of the GABA-A receptor.

Experimental Protocols

The analysis of etiocholanolone and its deuterated analogue typically involves chromatographic separation coupled with mass spectrometric detection. Below are generalized protocols for the analysis of etiocholanolone in biological matrices and for in vitro metabolism studies.

Urinary Etiocholanolone Analysis by GC-MS

This protocol outlines a general procedure for the quantification of etiocholanolone in urine.

1. Sample Preparation:

- To 1 mL of urine, add an internal standard (e.g., d3-testosterone).

- Perform enzymatic hydrolysis of glucuronide and sulfate conjugates using β-glucuronidase/arylsulfatase.

- Extract the free steroids using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried extract, add a derivatizing agent to create volatile esters suitable for GC analysis. A common method is to form methyloxime-trimethylsilyl (MO-TMS) ethers.

3. GC-MS Analysis:

- Gas Chromatograph (GC): Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

- Injection: Inject the derivatized sample into the GC.

- Temperature Program: Employ a temperature gradient to achieve separation of the steroid metabolites.

- Mass Spectrometer (MS): Operate the MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the etiocholanolone derivative and the internal standard.

4. Quantification:

- Generate a calibration curve using known concentrations of etiocholanolone standard.

- Calculate the concentration of etiocholanolone in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Urine [label="Urine Sample", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Hydrolysis [label="Enzymatic Hydrolysis"];

Extraction [label="Solid-Phase or Liquid-Liquid Extraction"];

Derivatization [label="Derivatization (e.g., MO-TMS)"];

GCMS [label="GC-MS Analysis (SIM)"];

Quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Urine -> Hydrolysis;

Hydrolysis -> Extraction;

Extraction -> Derivatization;

Derivatization -> GCMS;

GCMS -> Quantification;

}

In Vitro Metabolism using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of this compound.

1. Incubation:

- Prepare an incubation mixture containing:

- Liver microsomes (human or other species of interest).

- This compound (at a specified concentration).

- Phosphate buffer (to maintain pH).

- Pre-incubate the mixture at 37°C.

- Initiate the metabolic reaction by adding a cofactor regenerating system (e.g., NADPH).

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Reaction Quenching:

- Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Processing:

- Centrifuge the samples to precipitate proteins.

- Transfer the supernatant to a new tube and evaporate to dryness.

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatograph (LC): Use a reverse-phase column (e.g., C18) to separate the parent compound from its metabolites.

- Mass Spectrometer (MS/MS): Operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.

5. Data Analysis:

- Plot the percentage of remaining this compound against time.

- From this data, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

- Compare these values to those obtained for non-deuterated etiocholanolone to determine the kinetic isotope effect.

Incubation [label="Incubation with Liver Microsomes and NADPH"];

Quenching [label="Reaction Quenching"];

Processing [label="Sample Processing"];

LCMS [label="LC-MS/MS Analysis (MRM)"];

Analysis [label="Data Analysis (t½, CLint)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Incubation -> Quenching;

Quenching -> Processing;

Processing -> LCMS;

LCMS -> Analysis;

}

GABA-A Receptor Binding Assay

This protocol describes a general method to assess the binding of etiocholanolone to the GABA-A receptor.

1. Membrane Preparation:

- Homogenize rat brain tissue in a suitable buffer.

- Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing GABA-A receptors.

- Resuspend the final pellet in a binding buffer.

2. Binding Assay:

- In a multi-well plate, combine:

- The prepared membrane fraction.

- A radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol).

- Varying concentrations of etiocholanolone or this compound.

- For non-specific binding, include a high concentration of a known GABA-A agonist (e.g., GABA).

- Incubate the plate to allow for binding to reach equilibrium.

3. Termination and Detection:

- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

- Quantify the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

- Calculate the specific binding at each concentration of etiocholanolone.

- Determine the IC50 value (the concentration of etiocholanolone that inhibits 50% of the specific binding of the radioligand) to assess its binding affinity.

Conclusion

Etiocholanolone is a biologically active steroid metabolite with significant effects on the immune and central nervous systems. Its pyrogenic properties are mediated through the activation of the pyrin inflammasome, while its neurosteroid effects are due to the positive allosteric modulation of the GABA-A receptor. The use of deuterated etiocholanolone (this compound) provides a valuable tool for researchers to investigate its metabolism and pharmacokinetics in detail. While specific quantitative data for this compound is currently limited, the principles of the kinetic isotope effect suggest that it will exhibit a slower rate of metabolism compared to its non-deuterated counterpart. The experimental protocols provided in this guide offer a starting point for researchers to further explore the metabolism and biological significance of this intriguing endogenous steroid and its deuterated analogues. Further research is warranted to quantify the precise impact of deuteration on the pharmacokinetics and biological activity of etiocholanolone.

References

The Pivotal Role of Deuterated Steroids in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic studies and drug development, understanding the precise fate of steroid molecules is paramount. Deuterated steroids, stable isotope-labeled analogs of their natural counterparts, have emerged as indispensable tools, offering unparalleled accuracy and insight into complex biological processes. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated steroids in metabolic research, empowering scientists to harness their full potential.

The Fundamental Advantage: The Kinetic Isotope Effect (KIE)

The cornerstone of the utility of deuterated steroids in metabolic studies is the Kinetic Isotope Effect (KIE). The substitution of a hydrogen (¹H) atom with its heavier isotope, deuterium (²H), results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle alteration has profound consequences for metabolic pathways.

Enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, often involve the cleavage of C-H bonds as a rate-limiting step. The increased strength of the C-D bond makes it more difficult for these enzymes to break, leading to a slower rate of metabolism for the deuterated molecule. This phenomenon allows researchers to:

-

Elucidate Metabolic Pathways: By observing how deuteration at specific positions alters the metabolic profile of a steroid, researchers can identify the primary sites of enzymatic attack and map out complex metabolic pathways.

-

Enhance Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer biological half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a reduced dosing frequency for therapeutic steroid analogs.[1][2][3]

-

Mitigate Toxicity: In some instances, rapid metabolism can lead to the formation of toxic metabolites. By retarding this process, deuteration can shift the metabolic pathway towards less harmful byproducts, improving the safety profile of a drug candidate.[2]

-

Improve Bioavailability: For orally administered steroids that undergo significant first-pass metabolism in the liver, deuteration can increase the amount of the active compound that reaches systemic circulation.

Key Applications of Deuterated Steroids in Metabolic Studies

The unique properties of deuterated steroids have led to their widespread adoption in a variety of research and clinical applications.

Gold Standard Internal Standards for Mass Spectrometry

Perhaps the most ubiquitous application of deuterated steroids is their use as internal standards in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Because deuterated steroids are chemically identical to their endogenous counterparts, they co-elute during chromatography and experience the same ionization effects in the mass spectrometer. However, their increased mass allows them to be distinguished from the unlabeled analyte. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of steroid levels in biological matrices such as plasma, urine, and tissue homogenates.

Probing Enzyme Mechanisms and Kinetics

The KIE provides a powerful tool for investigating the mechanisms of steroid-metabolizing enzymes. By comparing the rate of metabolism of a deuterated steroid to its non-deuterated version, researchers can determine if C-H bond cleavage is a rate-determining step in the reaction. This information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.

In Vivo Metabolic Fate and Pharmacokinetic Studies

Administering a deuterated steroid to a living organism allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. By analyzing biological samples over time using LC-MS/MS, researchers can quantify the parent compound and its various metabolites, providing a comprehensive picture of its in vivo behavior. This is invaluable in preclinical and clinical drug development for determining pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Quantitative Data Presentation

The impact of deuteration on the metabolic stability and pharmacokinetic parameters of steroids can be significant. The following tables summarize key quantitative data, highlighting the advantages of using deuterated analogs.

Table 1: Improved Metabolic Stability of a Deuterated Steroid in Human Liver Microsomes

| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Non-deuterated Steroid X | 15 | 46.2 |

| Deuterated Steroid X | 45 | 15.4 |

| Fold Improvement | 3.0 | 3.0 |

This table illustrates a hypothetical but representative example of the increased metabolic stability observed with deuteration.

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Enzalutamide in Rats

| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change |

| Cmax (ng/mL) | 1500 | 2025 | 1.35 |

| AUC₀₋t (ng*h/mL) | 30000 | 60600 | 2.02 |

| M2 (N-desmethyl metabolite) Exposure | High | 8-fold Lower | 0.125 |

This data demonstrates the significant increase in drug exposure and reduction in the formation of a major metabolite for a deuterated analog.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in metabolic studies. Below are methodologies for key experiments involving deuterated steroids.

Protocol for Steroid Analysis using LC-MS/MS with a Deuterated Internal Standard

Objective: To accurately quantify the concentration of an endogenous steroid (e.g., Testosterone) in human plasma.

Materials:

-

Human plasma samples

-

Deuterated testosterone (e.g., Testosterone-d3) as an internal standard (IS)

-

Acetonitrile (ACN)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the deuterated testosterone internal standard solution (at a known concentration).

-

Add 500 µL of ACN to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable gradient elution on the C18 column.

-

Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of the non-deuterated steroid and a constant concentration of the deuterated internal standard.

-

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated steroid compared to its non-deuterated analog.

Materials:

-

Deuterated and non-deuterated test steroids

-

Pooled human liver microsomes

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard for analytical quenching

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the test steroid (deuterated or non-deuterated) to the pre-warmed reaction mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.

-

-

Time-Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold ACN containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the parent steroid remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

-

Visualizing Metabolic Pathways and Workflows

Diagrammatic representations are crucial for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate key concepts in steroid metabolism and experimental design.

Caption: Simplified overview of the major steroid biosynthesis pathways.

Caption: Experimental workflow for steroid quantification using a deuterated internal standard.

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated steroids.

Conclusion

Deuterated steroids are far more than simple labeled compounds; they are sophisticated tools that provide a deeper understanding of steroid metabolism and pharmacokinetics. From ensuring the accuracy of quantitative bioanalysis to enabling the rational design of safer and more effective drugs, their role in modern metabolic research is both foundational and continually expanding. The methodologies and principles outlined in this guide serve as a starting point for researchers looking to leverage the power of deuterated steroids to advance their scientific endeavors. As analytical technologies continue to evolve, the applications for these versatile molecules will undoubtedly continue to grow, further solidifying their indispensable role in the fields of endocrinology, pharmacology, and drug development.

References

Physical and chemical properties of Etiocholanolone-d2.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Etiocholanolone-d2, a deuterated analog of the endogenous steroid metabolite, etiocholanolone. This document is intended to serve as a comprehensive resource, summarizing key data, outlining relevant experimental protocols, and visualizing associated biological pathways to support research and development efforts.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of etiocholanolone, a significant metabolite of testosterone and androstenedione.[1] The introduction of deuterium atoms provides a valuable tool for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, Etiocholanolone.

| Property | This compound | Etiocholanolone |

| Molecular Formula | C₁₉H₂₈D₂O₂ | C₁₉H₃₀O₂[2] |

| Molecular Weight | 292.45 g/mol [1] | 290.44 g/mol [2] |

| CAS Number | 2687960-82-1[1] | 53-42-9 |

| Melting Point | Data not available | 152 - 154 °C |

| Boiling Point | Data not available | 413.1 ± 45.0 °C at 760 mmHg |

| Solubility | 10 mM in DMSO | Chloroform: 10 mg/mL |

| Appearance | Solid | White to off-white solid |

| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--O">C@([H])[C@@]4([H])--INVALID-LINK--(C(C([2H])([2H])C4)=O)C | C[C@]12CC--INVALID-LINK--O |

Biological Context and Signaling Pathways

Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.

Metabolic Pathway of Etiocholanolone

Etiocholanolone is a downstream metabolite in the androgenic pathway, primarily formed from androstenedione. The metabolic conversion involves a series of enzymatic reactions.

Interaction with GABA-A Receptor

Etiocholanolone allosterically modulates the GABA-A receptor, enhancing the action of the inhibitory neurotransmitter GABA. This interaction is a key mechanism behind its neuroactive properties.

Experimental Protocols

The unique properties of this compound make it particularly useful in quantitative analytical methods. Below are generalized experimental workflows for its use.

General Workflow for Quantification in Biological Samples

The quantification of etiocholanolone and its deuterated analog in biological matrices like urine typically involves sample preparation followed by instrumental analysis.

Methodologies for Key Experiments

Sample Preparation:

-

Enzymatic Hydrolysis: To measure total etiocholanolone, conjugated forms (glucuronides and sulfates) are cleaved. This is typically achieved by incubating the sample with β-glucuronidase and arylsulfatase.

-

Extraction: Solid-phase extraction (SPE) with a C18 sorbent is a common method for isolating steroids from urine. Liquid-liquid extraction (LLE) with solvents like diethyl ether can also be employed.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, steroids are often derivatized to increase their volatility and improve chromatographic performance. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid profiling. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides high selectivity and sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing conjugated steroids directly, sometimes without the need for derivatization. It provides excellent sensitivity and specificity through multiple reaction monitoring (MRM).

Synthesis of Deuterated Steroids: While a specific, detailed protocol for the synthesis of this compound is not readily available in the public domain, general methods for the preparation of deuterated steroids often involve:

-

Selection of a suitable starting material: This could be a precursor of etiocholanolone.

-

Introduction of deuterium atoms: This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent (e.g., lithium aluminum deuteride) or by exchange reactions in the presence of a deuterium source like D₂O.

-

Purification: The final product is purified using chromatographic techniques to ensure high isotopic and chemical purity.

Spectral Data

While specific spectral data for this compound is limited, the data for the parent compound, Etiocholanolone, provides a strong reference.

-

Mass Spectrometry (MS): The mass spectrum of the acetyl derivative of etiocholanolone shows characteristic fragmentation patterns that can be used for its identification. For this compound, the molecular ion and key fragments would be shifted by +2 Da, allowing for its differentiation from the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for etiocholanolone have been reported and are used for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the positions of deuterium substitution would be absent or significantly reduced in intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum of etiocholanolone exhibits characteristic absorption bands for the hydroxyl and carbonyl functional groups. The spectrum of the deuterated analog is expected to be very similar, with potential subtle shifts in vibrational frequencies involving the C-D bonds.

This guide provides a foundational understanding of this compound for its application in scientific research. For specific experimental applications, further method development and validation will be necessary.

References

Commercial Sourcing and Technical Applications of High-Purity Etiocholanolone-d2: A Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for the accurate quantification of endogenous molecules in complex biological matrices. This technical guide provides an in-depth overview of the commercial availability of Etiocholanolone-d2, its technical specifications, and detailed methodologies for its use in analytical applications.

Commercial Availability of High-Purity this compound

Technical Data and Specifications

Given that this compound is typically synthesized on request, a standard certificate of analysis is not publicly available. However, based on the analysis of a closely related compound, Etiocholanolone-d4, from a reputable supplier, the expected technical specifications for high-purity this compound are presented below. These tables summarize the anticipated chemical and isotopic purity data that a researcher should expect to receive with their custom-synthesized product.

Table 1: Chemical and Physical Properties of this compound (Representative Data)

| Property | Value |

| Chemical Name | (3α,5β)-3-Hydroxyandrostan-17-one-d2 |

| Synonyms | 5β-Androsterone-d2, 3α-Etiocholanolone-d2 |

| Molecular Formula | C₁₉H₂₈D₂O₂ |

| Molecular Weight | 292.48 |

| CAS Number | 2687960-82-1 |

| Appearance | White to Off-White Solid |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Storage Conditions | -20°C, Inert atmosphere |

Table 2: Quality Control Specifications for High-Purity this compound (Representative Data)

| Test | Specification | Representative Result |

| Chemical Purity (HPLC) | >95% | >99% |

| NMR | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| Isotopic Purity | >95% | >98% |

| Isotopic Distribution | d2 > 95% | d0: <0.1%, d1: <2%, d2: >98% |

Experimental Protocols: Use of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of endogenous etiocholanolone in biological samples, such as urine and serum, using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Urinary Steroids using GC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the analysis of etiocholanolone in human urine.

3.1.1. Materials and Reagents

-

Human urine samples

-

This compound (Internal Standard)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS/MS system

3.1.2. Sample Preparation

-

Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound solution.

-

Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C overnight (approximately 16 hours) to deconjugate glucuronidated and sulfated steroids.[1]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

-

Dry the cartridge under vacuum.

-

Elute the steroids with 1 mL of methanol or acetonitrile.[1]

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MSTFA). Heat to form trimethylsilyl (TMS) derivatives for improved GC volatility and ionization.[2]

-

3.1.3. GC-MS/MS Analysis

-

Gas Chromatography: Utilize a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a gradient to ensure separation of the various steroid metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both endogenous etiocholanolone and the this compound internal standard to ensure high selectivity and sensitivity.

-

Quantification: The concentration of endogenous etiocholanolone is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the this compound internal standard.

Signaling Pathways and Logical Workflows

Metabolic Pathway of Testosterone to Etiocholanolone

Etiocholanolone is a key downstream metabolite of testosterone. The metabolic conversion involves a series of enzymatic steps primarily occurring in the liver. Understanding this pathway is crucial for interpreting the physiological significance of measured etiocholanolone levels.

References

Etiocholanolone-d2: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Etiocholanolone-d2, a deuterated analog of the endogenous steroid metabolite, etiocholanolone. This document is intended for researchers, scientists, and professionals in drug development, offering core chemical information, relevant biological pathways, and experimental insights.

Core Compound Data

This compound is the deuterium-labeled form of etiocholanolone, a metabolite of testosterone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based analyses.

| Identifier | Value | Source |

| CAS Number | 2687960-82-1 | N/A |

| Molecular Formula | C₁₉H₂₈D₂O₂ | N/A |

Metabolic Pathway of Etiocholanolone

Etiocholanolone is a product of androgen metabolism. The metabolic pathway involves the conversion of androstenedione to etiocholanolone, which can be further metabolized to etiocholanolone glucuronide for excretion.[1] The key enzymes in this pathway include 3-oxo-5-beta-steroid 4-dehydrogenase and aldo-keto reductase family 1 member C4.[1]

Biological Activity: Modulation of GABAa Receptors

Etiocholanolone is recognized as a neurosteroid that acts as a positive allosteric modulator of the GABAa receptor.[2][3] This modulation enhances the effect of the neurotransmitter GABA, leading to a calming or sedative effect. The interaction of neurosteroids with the GABAa receptor is a key area of research in neuroscience and pharmacology.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, general methodologies for the synthesis of deuterated steroids and the study of neurosteroid effects on GABAa receptors can be adapted.

General Synthesis of Deuterated Steroids

The synthesis of deuterated steroids often involves a multi-step process. A common approach for introducing deuterium atoms includes the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride, followed by further chemical modifications.

In Vitro Analysis of GABAa Receptor Modulation

The modulatory effects of etiocholanolone and its analogs on GABAa receptors can be investigated using various in vitro techniques. A common method involves the expression of recombinant GABAa receptors in Xenopus oocytes or mammalian cell lines, followed by electrophysiological measurements, such as two-electrode voltage clamp or patch-clamp recordings.[4]

Experimental Workflow for GABAa Receptor Modulation Study

Quantitative Data

Conclusion

This compound serves as a valuable research tool for studying steroid metabolism and neurosteroid function. Its stable isotope labeling allows for precise quantification and tracing in complex biological systems. While specific experimental data for the deuterated form is limited, the established knowledge of etiocholanolone's metabolic pathways and its role as a GABAa receptor modulator provides a strong foundation for future research. The experimental approaches outlined in this guide can be employed to further elucidate the specific properties of this compound.

References

- 1. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of GABA(A) receptor function by neuroactive steroids: evidence for heterogeneity of steroid sensitivity of recombinant GABA(A) receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurosteroid and immunomodulatory activities of Etiocholanolone.

An In-depth Technical Guide on the Neurosteroid and Immunomodulatory Activities of Etiocholanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous 17-ketosteroid, is a primary metabolite of testosterone.[1][2] Beyond its role in androgen metabolism, etiocholanolone exhibits significant biological activities as both a neurosteroid and an immunomodulatory agent.[1][3] As a neurosteroid, it functions as a positive allosteric modulator of the GABA-A receptor, possessing anticonvulsant properties.[1] In the immune system, it is recognized as a pyrogenic steroid that can induce fever, leukocytosis, and immunostimulation through the activation of the pyrin inflammasome. This guide provides a comprehensive technical overview of the dual activities of etiocholanolone, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development.

Neurosteroid Activities of Etiocholanolone

Etiocholanolone is classified as an inhibitory androstane neurosteroid. Its primary mechanism of action in the central nervous system is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.

Mechanism of Action: GABA-A Receptor Modulation

Neurosteroids like etiocholanolone bind to specific allosteric sites on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, or barbiturates. This binding potentiates the receptor's response to GABA. The potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, resulting in reduced neuronal excitability and overall central nervous system inhibition. This mechanism is the foundation for etiocholanolone's anticonvulsant effects.

Quantitative Data: Anticonvulsant Potency

Studies have demonstrated the anticonvulsant effects of etiocholanolone in various seizure models. Interestingly, the unnatural enantiomer of etiocholanolone (ent-etiocholanolone) has been shown to be significantly more potent and to have a longer duration of action than the naturally occurring form. This enhanced potency and improved pharmacokinetic profile suggest that synthetic analogs could have greater therapeutic potential.

| Compound | Seizure Model | ED₅₀ (mg/kg) |

| Etiocholanolone (Natural) | 6-Hz Test | 57.6 |

| Pentylenetetrazole (PTZ) Test | 109.1 | |

| ent-Etiocholanolone (Unnatural) | 6-Hz Test | 11.8 |

| Pentylenetetrazole (PTZ) Test | 20.4 |

Immunomodulatory Activities of Etiocholanolone

Etiocholanolone is a well-documented immunomodulatory agent, primarily known for its pyrogenic (fever-inducing) properties. This effect, sometimes referred to as "etiocholanolone fever," is mediated by the activation of the innate immune system.

Mechanism of Action: Pyrin Inflammasome Activation

Etiocholanolone acts as a potent activator of the pyrin inflammasome. The pyrin inflammasome is a multi-protein complex in myeloid cells that responds to pathogen- and host-derived danger signals. Etiocholanolone is thought to trigger a conformational change in the pyrin protein, leading to the assembly of the inflammasome complex. This assembly facilitates the auto-activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, biologically active forms. The release of mature IL-1β is a key event in initiating the febrile and inflammatory response.

Quantitative Data: Inflammasome Activation

The ability of etiocholanolone to activate the pyrin inflammasome has been quantified in cellular models. These studies confirm its role as a specific and potent trigger, leading to downstream inflammatory events like cytokine release and pyroptotic cell death.

| Parameter | Cell Line | Value |

| EC₅₀ for Cell Death | U937 cells expressing p.S242R MEFV | 6.9 μM |

Experimental Protocols

Reproducing the findings related to etiocholanolone's activities requires specific and well-controlled experimental designs. Below are detailed methodologies for key experiments.

General Experimental Workflow (In Vitro)

The following diagram outlines a typical workflow for assessing the bioactivity of etiocholanolone in a cell-based assay, such as measuring cytokine release or cytotoxicity.

Protocol: Pyrin Inflammasome Activation Assay

This protocol is adapted from studies identifying etiocholanolone as an inflammasome activator.

-

Cell Culture: Culture human monocytic U937 cells stably expressing the gene of interest (e.g., wild-type or mutant MEFV, the gene encoding pyrin). Maintain cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Seed 50,000 cells per well in a 96-well plate. If using an inducible expression system, add the inducing agent (e.g., doxycycline) 16-24 hours prior to the experiment.

-

Compound Preparation: Prepare a stock solution of etiocholanolone in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment: Add the diluted etiocholanolone or vehicle control to the appropriate wells. Include a positive control known to activate the inflammasome (e.g., TcdA toxin).

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes to 3 hours) at 37°C and 5% CO₂.

-

Endpoint Measurement:

-

Cell Death: Add propidium iodide (PI) to each well. PI is a fluorescent dye that enters cells with compromised membranes. Measure fluorescence using a plate reader to quantify cell death.

-

IL-1β Release: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

-

Protocol: Anticonvulsant Activity Assessment (6-Hz Seizure Model)

This protocol is a standard method for screening compounds with potential anticonvulsant activity.

-

Animals: Use adult male mice (e.g., Swiss-Webster strain), housed under standard laboratory conditions with free access to food and water. Allow animals to acclimate for at least one week before testing.

-

Compound Administration: Prepare etiocholanolone in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin). Administer the compound or vehicle control via intraperitoneal (i.p.) injection at various doses to different groups of mice.

-

Time to Peak Effect: Determine the time of peak effect by testing groups of animals at different time points after drug administration (e.g., 15, 30, 60, 120 minutes).

-

Seizure Induction: At the predetermined time of peak effect, induce seizures by delivering a low-frequency (6 Hz) electrical stimulus of a specific intensity (e.g., 32 mA for 0.2 ms) through corneal electrodes.

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb clonus and Straub tail.

-

Data Analysis: A mouse is considered "protected" if it does not exhibit the characteristic seizure. Calculate the ED₅₀—the dose at which 50% of the animals are protected from the seizure—using probit analysis.

Conclusion and Future Directions

Etiocholanolone is a fascinating endogenous steroid with distinct and potent activities in both the nervous and immune systems. Its ability to positively modulate GABA-A receptors highlights its potential as a lead compound for developing novel anticonvulsants or anxiolytics, with its unnatural enantiomer showing particular promise due to enhanced potency. Simultaneously, its role as a specific activator of the pyrin inflammasome provides a valuable tool for studying innate immunity and inflammatory diseases like Familial Mediterranean Fever.

Future research should focus on elucidating the precise binding sites of etiocholanolone on the GABA-A receptor and the pyrin protein to enable structure-based drug design. Developing analogs that selectively target either the neurosteroid or immunomodulatory pathways could lead to therapies with improved efficacy and reduced off-target effects. Furthermore, exploring the physiological and pathophysiological interplay between these two systems, potentially linked by steroids like etiocholanolone, remains a critical area for investigation.

References

An In-depth Technical Guide to the 5β-Androsterone Structure of Etiocholanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a significant metabolite of testosterone, is distinguished by its 5β-androsterone steroid structure. This guide provides a comprehensive technical overview of its stereochemistry, metabolic pathways, and biological activities, with a focus on its interactions with the GABAA receptor and the pyrin inflammasome. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding for research and drug development applications.

Introduction to Etiocholanolone's Stereochemistry

Etiocholanolone, systematically named (3α,5β)-3-hydroxy-androstan-17-one, is an endogenous 17-ketosteroid.[1] Its core structure is the androstane skeleton, a C19 steroid. The defining feature of etiocholanolone is the cis-fusion of the A and B rings of the steroid nucleus, a result of the hydrogen atom at the 5th carbon position being in the beta (β) configuration.[2] This is in contrast to its 5α-epimer, androsterone, which has a trans-fused A/B ring system. This stereochemical difference significantly impacts the overall shape of the molecule, leading to distinct biological activities.[3]

The 5β Configuration

The 5β configuration in etiocholanolone results in a bent or "V" shape of the steroid backbone. This conformation is crucial for its specific interactions with biological targets. The determination of this stereochemistry has historically been achieved through a combination of techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the stereochemistry of steroids. The chemical shifts and coupling constants of the protons and carbons, particularly around the A/B ring junction, provide definitive information about their spatial arrangement.[1]

-

X-ray Crystallography: This technique provides the most direct evidence of the three-dimensional structure of a molecule, confirming the cis-fusion of the A and B rings in etiocholanolone.

-

Chemical Correlation: The stereochemistry can also be established by chemical synthesis from precursors of known configuration or by conversion to a compound with a known stereostructure.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for etiocholanolone is presented below.

Table 1: Physicochemical Properties of Etiocholanolone

| Property | Value | Reference |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [1] |

| Synonyms | 5β-Androsterone, 3α-hydroxy-5β-androstan-17-one | |

| Molecular Formula | C19H30O2 | |

| Molar Mass | 290.44 g/mol | |

| Melting Point | 152 - 154 °C | |

| Appearance | Solid |

Table 2: NMR Spectroscopic Data for Etiocholanolone

| Nucleus | Chemical Shift (ppm) | Solvent | Frequency | Reference |

| 1H NMR | See PubChem for detailed shifts | CD3OD | 600 MHz | |

| 13C NMR | See PubChem for detailed shifts | Not Specified | Not Specified |

Metabolic Pathways

Etiocholanolone is a primary metabolite of testosterone and androstenedione. Its formation involves a series of enzymatic reactions, primarily occurring in the liver.

Biosynthesis of Etiocholanolone

The biosynthesis of etiocholanolone from testosterone involves two key enzymatic steps:

-

5β-Reductase: This enzyme reduces the double bond between carbons 4 and 5 of testosterone, specifically adding a hydrogen atom to the β-face of the molecule. This step is stereospecific and is the primary determinant of the 5β configuration.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme reduces the ketone group at the 3rd carbon position to a hydroxyl group with an α-configuration.

The metabolic pathway from testosterone to etiocholanolone can be visualized as follows:

Further Metabolism and Excretion

Etiocholanolone can be further metabolized, primarily through conjugation with glucuronic acid or sulfate, to increase its water solubility for excretion in the urine.

Biological Activities and Signaling Pathways

Etiocholanolone is not merely an inactive metabolite; it exhibits distinct biological activities, acting as a neurosteroid and an immune modulator.

Modulation of the GABAA Receptor

Etiocholanolone is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a site on the receptor distinct from GABA, benzodiazepines, and barbiturates, enhancing the receptor's response to GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This activity contributes to its anticonvulsant effects. Interestingly, the unnatural enantiomer of etiocholanolone is a more potent modulator of the GABAA receptor.

Activation of the Pyrin Inflammasome

Etiocholanolone is known to be a pyrogenic steroid, causing fever. This effect is mediated through the activation of the pyrin inflammasome, a component of the innate immune system. Etiocholanolone acts as a specific activator of the second step in the two-step pyrin activation process, leading to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). This activation is independent of RhoA GTPase inhibition, which is the canonical pathway for pyrin activation.

Table 3: Quantitative Biological Activity of Etiocholanolone

| Activity | Assay | Value (ED50) | Species | Reference |

| Anticonvulsant | 6-Hz seizure test | 57.6 mg/kg (i.p.) | Mouse | |

| Anticonvulsant | PTZ seizure test | 109.1 mg/kg (i.p.) | Mouse |

Experimental Protocols

This section provides an overview of the methodologies used in the study of etiocholanolone.

Determination of Stereochemistry

A definitive determination of the 5β-stereochemistry of etiocholanolone typically involves a combination of the following experimental approaches:

Protocol: General Workflow for Steroid Isomer Separation and Identification

-

Sample Preparation: Extraction of the steroid from a biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction (SPE).

-

Chromatographic Separation: Separation of etiocholanolone from its isomers (e.g., androsterone) using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Chiral columns or derivatization with chiral reagents can be employed to enhance separation.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Acquire 1D (1H, 13C) and 2D (e.g., COSY, NOESY) NMR spectra of the purified compound. Analysis of the coupling constants and Nuclear Overhauser Effects (NOEs) for protons in the A and B rings allows for the unambiguous assignment of the cis-ring fusion.

-

Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, fragmentation patterns can be used to confirm the identity of the steroid backbone. Coupling chromatography with MS (e.g., GC-MS, LC-MS) is a powerful tool for identification and quantification.

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides a direct and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

References

Methodological & Application

Application Note: Etiocholanolone-d2 as an Internal Standard in Mass Spectrometry

Introduction

The accurate quantification of endogenous steroids is crucial in various fields, including clinical diagnostics, endocrinology, and anti-doping analysis. Mass spectrometry, coupled with chromatographic separation (LC-MS/MS or GC-MS), has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation and instrumental analysis.[1][2][3] Etiocholanolone-d2 is an ideal internal standard for the quantification of etiocholanolone and other related steroid metabolites. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, while its mass difference allows for clear differentiation by the mass spectrometer.[2] This application note provides a detailed protocol and performance data for the use of this compound as an internal standard in mass spectrometry-based steroid profiling.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample at the beginning of the workflow. Any loss of the analyte during sample extraction, derivatization (for GC-MS), or injection, as well as fluctuations in instrument response, will be mirrored by the internal standard.[2] The concentration of the analyte is then determined by the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard. This approach significantly improves the accuracy and precision of the measurement.

Experimental Protocols

Protocol for Steroid Profiling in Human Urine using GC-MS/MS

This protocol is adapted from established methods for steroid profiling and is suitable for the analysis of etiocholanolone using this compound as an internal standard.

a. Materials and Reagents:

-

This compound internal standard solution (1 µg/mL in methanol)

-

Etiocholanolone certified reference material

-

β-Glucuronidase from E. coli

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like ammonium iodide/dithioerythritol

-

Solvents: Methanol, acetonitrile, tert-Butyl methyl ether (TBME), all HPLC or GC grade

-

Deionized water

-

Phosphate buffer

b. Sample Preparation:

-

Internal Standard Spiking: To 1 mL of urine sample, add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

-

Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Incubate at 37°C for 2 hours to deconjugate the steroids.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 95:5 v/v).

-

Elute the steroids with 3 mL of methanol or TBME.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 100 µL of MSTFA (and catalyst, if used). Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

c. GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for steroid analysis (e.g., HP-1ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: 5°C/min to 240°C.

-

Ramp 2: 10°C/min to 310°C, hold for 5 minutes.

-

-

Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electron Ionization (EI) at 70 eV.

d. MRM Transitions: The specific MRM transitions for the TMS derivatives of etiocholanolone and this compound should be optimized. Representative transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Etiocholanolone-TMS | To be determined | To be determined | To be determined |

| This compound-TMS | To be determined | To be determined | To be determined |

Protocol for Steroid Profiling in Human Serum using LC-MS/MS

This protocol outlines a general procedure for the analysis of etiocholanolone in serum using this compound as an internal standard.

a. Materials and Reagents:

-

This compound internal standard solution (100 ng/mL in methanol)

-

Etiocholanolone certified reference material

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether (MTBE))

-

Solvents: Methanol, acetonitrile, water, formic acid, all LC-MS grade

b. Sample Preparation:

-

Internal Standard Spiking: To 200 µL of serum sample, add a known amount of this compound internal standard solution (e.g., 20 µL of 100 ng/mL solution).

-

Protein Precipitation & Extraction (choose one):

-

SPE: Dilute the sample with water, load onto a conditioned SPE cartridge, wash, and elute with an organic solvent like methanol or acetonitrile.

-

Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE, vortex for 1 minute, and centrifuge. Collect the organic layer. Repeat the extraction.

-

-

Evaporation: Evaporate the combined eluates or organic layers to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

c. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC): A UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate etiocholanolone from other isomers.

-

Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in MRM mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

d. MRM Transitions: The specific MRM transitions for etiocholanolone and this compound should be optimized. Representative transitions are provided below.

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Etiocholanolone | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of a validated assay using this compound as an internal standard. The data is representative and should be confirmed during in-house method validation.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Analyte and matrix dependent |

| Upper Limit of Quantification (ULOQ) | Within linear range | Analyte and matrix dependent |